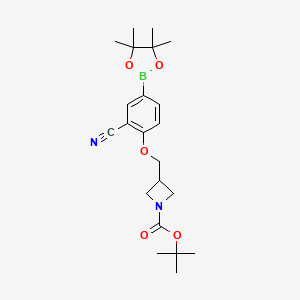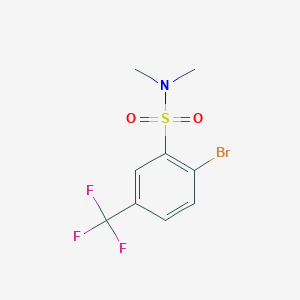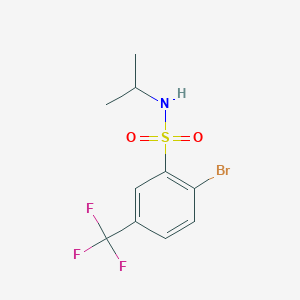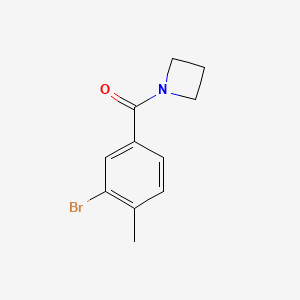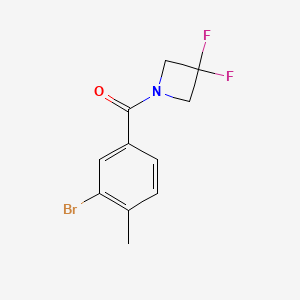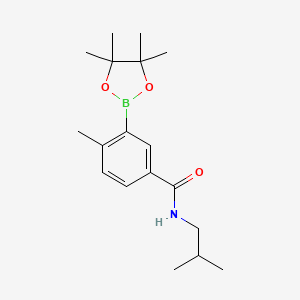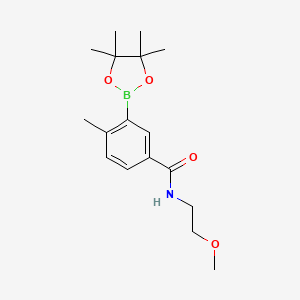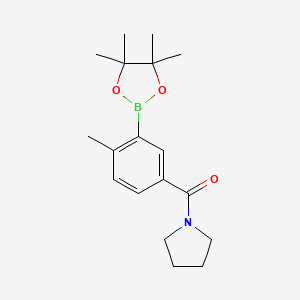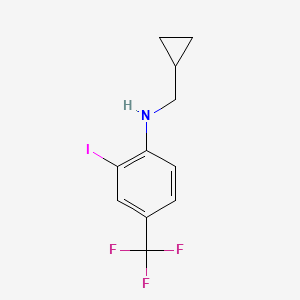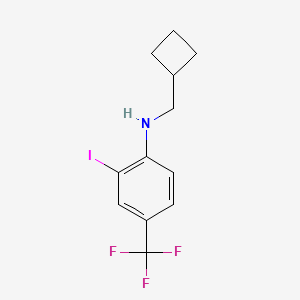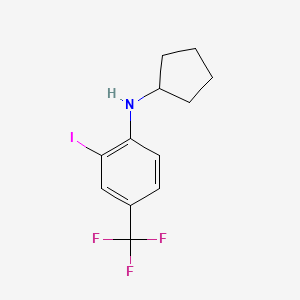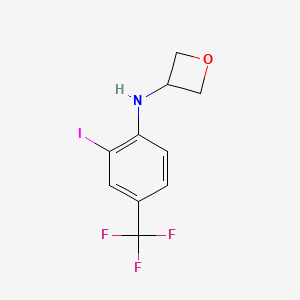
N-(2-Iodo-4-(trifluoromethyl)phenyl)oxetan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Iodo-4-(trifluoromethyl)phenyl)oxetan-3-amine is a compound that features a unique combination of an oxetane ring and a trifluoromethyl group. The presence of these functional groups imparts distinct physicochemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Iodo-4-(trifluoromethyl)phenyl)oxetan-3-amine typically involves the formation of the oxetane ring followed by the introduction of the iodo and trifluoromethyl substituents. One common method involves the cyclization of appropriate precursors under specific conditions to form the oxetane ring. For example, the intramolecular etherification of suitable alcohols can be employed to achieve this cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as electrophilic halocyclization and cross-coupling reactions are often utilized in large-scale production to introduce the iodo and trifluoromethyl groups efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(2-Iodo-4-(trifluoromethyl)phenyl)oxetan-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Ring-Opening Reactions: The oxetane ring can undergo ring-opening reactions, especially under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while ring-opening reactions can produce linear or branched compounds .
Scientific Research Applications
N-(2-Iodo-4-(trifluoromethyl)phenyl)oxetan-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-Iodo-4-(trifluoromethyl)phenyl)oxetan-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The oxetane ring’s stability and reactivity also play a crucial role in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
N-(2-Iodo-4-(trifluoromethyl)phenyl)oxetan-3-amine: shares similarities with other oxetane derivatives and trifluoromethyl-substituted compounds.
Oxetan-3-one: Another oxetane derivative used in medicinal chemistry.
Trifluoromethylphenyl derivatives: Compounds with similar trifluoromethyl substitution patterns.
Uniqueness
The uniqueness of this compound lies in its combination of the oxetane ring and trifluoromethyl group, which imparts distinct physicochemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-[2-iodo-4-(trifluoromethyl)phenyl]oxetan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3INO/c11-10(12,13)6-1-2-9(8(14)3-6)15-7-4-16-5-7/h1-3,7,15H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVIHPVRQRVHBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)NC2=C(C=C(C=C2)C(F)(F)F)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
